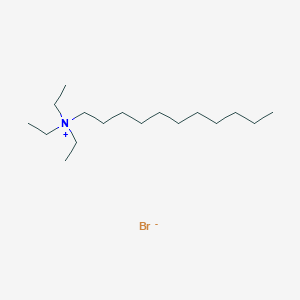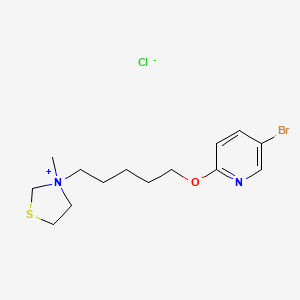
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinium core, a bromopyridyl group, and a pentyl linker, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Bromopyridyl Intermediate: The synthesis begins with the bromination of 2-pyridyl compounds to form 5-bromo-2-pyridyl derivatives.
Pentyl Linker Attachment: The bromopyridyl intermediate is then reacted with a pentyl halide under basic conditions to form the pentyl-substituted pyridyl compound.
Thiazolidinium Ring Formation: The final step involves the cyclization of the pentyl-substituted pyridyl compound with a thiazolidine derivative in the presence of a suitable catalyst to form the thiazolidinium ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiazolidinium ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiazolidinium ring.
Reduction Products: Reduced forms of the thiazolidinium ring.
Applications De Recherche Scientifique
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridyl group can form strong interactions with active sites, while the thiazolidinium ring can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-1,3-thiazolidine hydrochloride
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-4-methyl-1,3-thiazolidine hydrochloride
Uniqueness
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride stands out due to its specific combination of a bromopyridyl group and a thiazolidinium ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
41288-05-5 |
|---|---|
Formule moléculaire |
C14H22BrClN2OS |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-3-methyl-1,3-thiazolidin-3-ium;chloride |
InChI |
InChI=1S/C14H22BrN2OS.ClH/c1-17(8-10-19-12-17)7-3-2-4-9-18-14-6-5-13(15)11-16-14;/h5-6,11H,2-4,7-10,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
GQXCKOFQLIXWQR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCSC1)CCCCCOC2=NC=C(C=C2)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


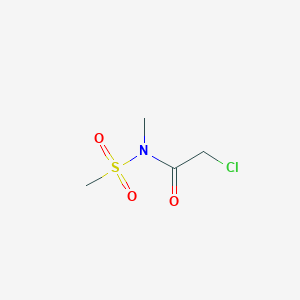
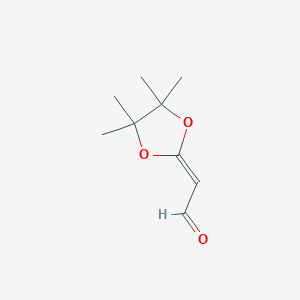
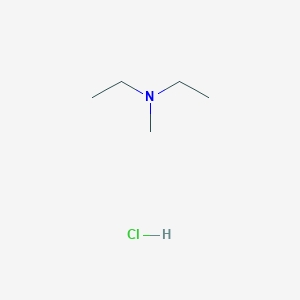

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
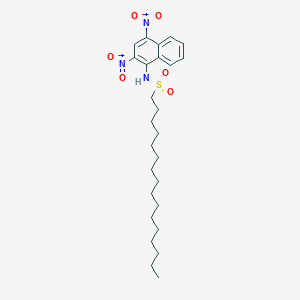
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
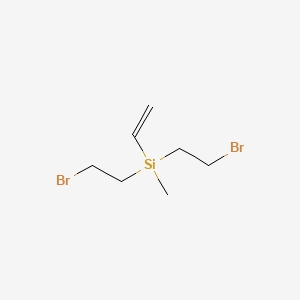

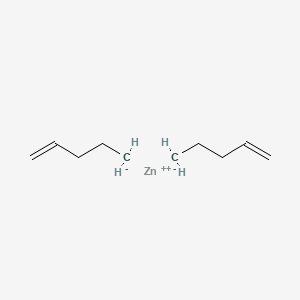
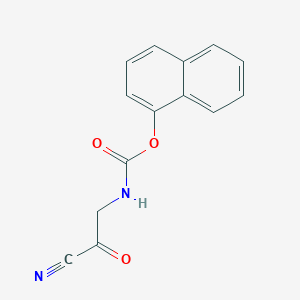
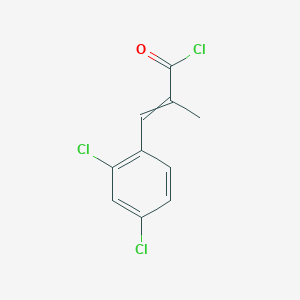
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
